molecular formula C12H14BrNO3 B1405408 (E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate CAS No. 1799442-84-4

(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate

Cat. No. B1405408
M. Wt: 300.15 g/mol
InChI Key: PEHBOZLIIUCWMP-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate, also known as MBHIP, is an organic compound that is used in a variety of scientific research applications. MBHIP is a useful compound due to its high solubility in water and its relatively low toxicity. This compound has been studied extensively and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Liquid Crystal Research

The compound "(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate" does not directly appear in the literature I reviewed. However, research on structurally related compounds, such as methylene-linked liquid crystal dimers, reveals insights into the transitional properties of materials that could be structurally or functionally similar to the compound . These dimers exhibit unique mesophases, including a normal nematic phase and a twist-bend nematic phase, attributed to their bent molecular geometry. This property is crucial for developing advanced liquid crystal displays (LCDs) and other optical technologies, highlighting the importance of understanding the structural and physical properties of compounds like "(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate" (Henderson & Imrie, 2011).

DNA Interaction and Potential Therapeutic Uses

Compounds with specific interactions with DNA, such as Hoechst 33258 and its analogues, offer insights into how "(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate" might interact with biological macromolecules. The understanding of how these compounds bind to the minor groove of double-stranded DNA is fundamental in designing diagnostic tools and treatments for various diseases, including cancer. These interactions provide a framework for investigating the potential biomedical applications of "(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate" in areas such as targeted drug delivery systems and molecular probes for DNA analysis (Issar & Kakkar, 2013).

Environmental and Toxicological Considerations

Research on the environmental persistence and toxicological impact of brominated compounds, such as novel brominated flame retardants, provides a context for evaluating the environmental behavior and safety profile of "(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate". These studies underscore the importance of understanding the degradation pathways, bioaccumulation potential, and ecological risks associated with the use of brominated organic compounds. Insights from these studies can guide the safe handling, disposal, and regulatory oversight of compounds like "(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate", ensuring their use does not pose significant risks to environmental health (Zuiderveen, Slootweg, & de Boer, 2020).

properties

IUPAC Name

methyl (5E)-5-(4-bromophenyl)-5-hydroxyiminopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-17-12(15)4-2-3-11(14-16)9-5-7-10(13)8-6-9/h5-8,16H,2-4H2,1H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHBOZLIIUCWMP-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=NO)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C(=N\O)/C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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